1-[2-Fluoro-5-(4-isobutyrylpiperazin-1-yl)-4-nitrophenyl]-4-methylpiperazine
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Overview
Description
1-{4-[4-FLUORO-5-(4-METHYLPIPERAZINO)-2-NITROPHENYL]PIPERAZINO}-2-METHYL-1-PROPANONE is a complex organic compound featuring a piperazine ring substituted with fluorine, methyl, and nitro groups
Preparation Methods
The synthesis of 1-{4-[4-FLUORO-5-(4-METHYLPIPERAZINO)-2-NITROPHENYL]PIPERAZINO}-2-METHYL-1-PROPANONE involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Aza-Michael addition: The reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions results in the formation of chiral piperazines.
Nucleophilic substitution: The synthesis of 4-(4-methylpiperazino)phenyl derivatives involves the nucleophilic substitution of fluoronitrobenzene with N-methylpiperazine, followed by reduction.
Chemical Reactions Analysis
1-{4-[4-FLUORO-5-(4-METHYLPIPERAZINO)-2-NITROPHENYL]PIPERAZINO}-2-METHYL-1-PROPANONE undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Cyclization: The piperazine ring can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industrial Applications: It serves as a precursor in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-{4-[4-FLUORO-5-(4-METHYLPIPERAZINO)-2-NITROPHENYL]PIPERAZINO}-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluorine and nitro groups enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-{4-[4-FLUORO-5-(4-METHYLPIPERAZINO)-2-NITROPHENYL]PIPERAZINO}-2-METHYL-1-PROPANONE can be compared with other piperazine derivatives such as:
1-(4-Fluorophenyl)-4-(4-methylpiperazino)-1-butanone: This compound shares a similar structure but differs in the length of the carbon chain.
1-[4-(4-Methylpiperazino)phenyl]-1-ethanone: This derivative has a shorter carbon chain and lacks the nitro group, affecting its reactivity and applications.
Properties
Molecular Formula |
C19H28FN5O3 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-[4-[4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C19H28FN5O3/c1-14(2)19(26)24-10-8-23(9-11-24)17-13-16(15(20)12-18(17)25(27)28)22-6-4-21(3)5-7-22/h12-14H,4-11H2,1-3H3 |
InChI Key |
GCJBCHLHLPSVPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCN(CC3)C |
Origin of Product |
United States |
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